![molecular formula C13H16N2O4 B14121764 8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14121764.png)
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structural framework that includes a nitrogen atom, two oxygen atoms, and a spiro linkage
Preparation Methods
The synthesis of 8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diol under acidic conditions.
Introduction of the nitrophenyl group: This step often involves a nitration reaction where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Final assembly: The spirocyclic core and the nitrophenyl group are then coupled under specific conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism by which 8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can be compared with other spirocyclic compounds such as:
1,3,8-Triazaspiro[4.5]decane: Known for its use as a scaffold in drug design, particularly for targeting G-protein coupled receptors.
1,4-Dioxa-8-azaspiro[4.5]decane: Similar in structure but lacks the nitrophenyl group, which can significantly alter its reactivity and applications.
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with potential as a kinase inhibitor, particularly for receptor-interacting protein kinase 1 (RIPK1).
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
8-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H16N2O4/c16-15(17)12-3-1-2-11(10-12)14-6-4-13(5-7-14)18-8-9-19-13/h1-3,10H,4-9H2 |
InChI Key |
NLBXXEYZKQLAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


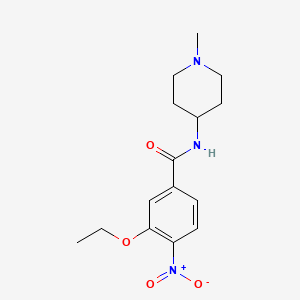


![3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B14121703.png)
![(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate](/img/structure/B14121708.png)

![Tert-butyl 2-amino-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate](/img/structure/B14121715.png)
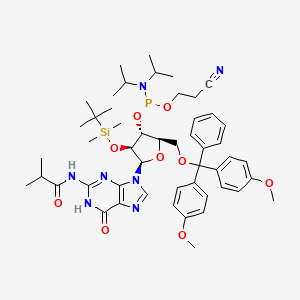
![2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B14121723.png)
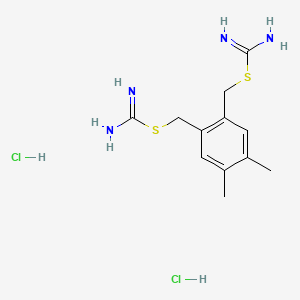
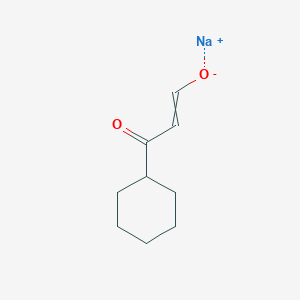
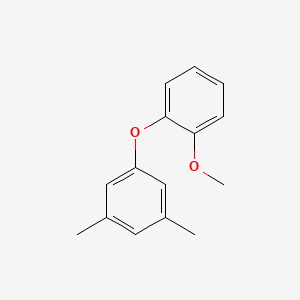
![N-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide](/img/structure/B14121751.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14121759.png)
